molecular formula C5H5ClN2O B185298 4-Chloro-6-methoxypyrimidine CAS No. 26452-81-3

4-Chloro-6-methoxypyrimidine

Cat. No. B185298
CAS RN: 26452-81-3
M. Wt: 144.56 g/mol
InChI Key: KLJGSQVYUGQOAW-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is a solid substance at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxypyrimidine is based on structures generated from information available in ECHA’s databases . The InChI key for 4-Chloro-6-methoxypyrimidine is KLJGSQVYUGQOAW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-6-methoxypyrimidine is a solid substance at 20 degrees Celsius . It has a melting point of 30 °C and a boiling point of 80 °C/18 mmHg . The density of 4-Chloro-6-methoxypyrimidine is predicted to be 1.292±0.06 g/cm3 .

Scientific Research Applications

General Applications

Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced. Unfortunately, the specific technical details or parameters are not provided .

Results or Outcomes

The outcomes also depend on the specific application. In general, the use of 4-Chloro-6-methoxypyrimidine as a raw material or intermediate can facilitate the production of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis of 2-Cyanopyrimidines

Scientific Field: Organic Chemistry

Methods of Application: The compound was used as an intermediate in a multi-step process that involved oxidation to sulfones and displacement of the sulfinate group with KCN .

Results or Outcomes: The process resulted in the successful synthesis of 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile .

Pharmacologically Active Decorated Six-Membered Diazines

Scientific Field: Medicinal Chemistry

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis. Unfortunately, the specific technical details or parameters are not provided .

Results or Outcomes

The outcomes also depend on the specific application. In general, the use of 4-Chloro-6-methoxypyrimidine as a raw material can facilitate the production of various pharmacologically active decorated six-membered diazines .

Synthesis of Chlorinated Pyrimidines

Scientific Field: Organic Chemistry

Methods of Application: The compound is used as an intermediate in a process that involves the reaction of phosgene with, for example, 4,6-dihydroxypyrimidine in the presence of a quaternary ammonium salt or quaternary phosphonium salt .

Results or Outcomes: The process resulted in the successful synthesis of 4,6-dichloropyrimidine .

Capillary Electrochromatographic Separations

Scientific Field: Analytical Chemistry

Methods of Application: The compound is used in mixed-mode stationary phases which exhibit both strong ion-exchange and reversed-phase chromatographic characteristics .

Results or Outcomes: The use of 4-Chloro-6-methoxypyrimidine in this context can facilitate the separation of pyrimidine derivatives, which is crucial in various analytical applications .

Synthesis of Fungicides

Scientific Field: Agricultural Chemistry

Methods of Application: The compound is used as a key synthetic intermediate in the reaction of phosgene with, for example, 4,6-dihydroxypyrimidine in the presence of a quaternary ammonium salt or quaternary phosphonium salt .

Results or Outcomes: The process resulted in the successful synthesis of certain compounds useful as fungicides .

Safety And Hazards

4-Chloro-6-methoxypyrimidine is classified as a substance that causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-chloro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJGSQVYUGQOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359980
Record name 4-Chloro-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxypyrimidine

CAS RN

26452-81-3
Record name 4-Chloro-6-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26452-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3 g of 4,6-dichloropyrimidine were dissolved in 30 ml of dried methanol and mixed dropwise at -10° C. with a solution of 0.46 g of sodium in 20 ml of dried methanol and stirred at -10° C. for 5 hours and at room temperature for 12 hours. The solution was rotated in, the residue taken up with 50 ml of dichloromethane and a little activated carbon was added. After filtration, rotation in to dryness took place. The initially liquid residue became crystalline solid when left to stand. 2.5 g of 4-chloro-6-methoxypyrimidine were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.1 g sodiummethanolate was added to 7.2 g 4,6-dichlorpyrimidine in 150 mL methanol at 0° C. The reaction was warmed to RT and stirred additional 3 h. Water and EtOAC were added and the layers were separated. The organic layer was dried and evaporated to give 7.1 g of the desired product.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods III

Procedure details

22.4 g (0.15 mol) of 4,6-dichloropyrimidine were introduced into 250 ml of methanol. 27 g of a 30% strength sodium methylate solution were added dropwise at 0° C. After concentration, the mixture was worked up using a water/methylene chloride mixture. 15.0 g (69.2% of theory) of yellow crystals were obtained; m.p. 32°-34° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5.8 g sodium methanolate was added to 10 g 4,6-dichloropyrimidine in 150 mL MeOH at 0° C. The reaction was warmed up to RT and stirred over night at RT. Then 3.63 g sodium methanolate was added and the reaction was stirred for 3 h. The mixture was treated with water and extracted with EtOAc. The organic layer was dried over magesiumsulfate and evaporated to give 9.7 g 4-chloro-6-methoxy-pyrimidine.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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